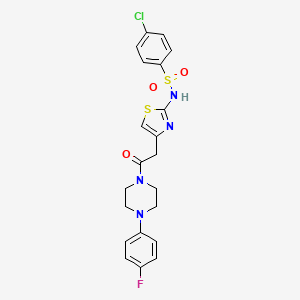

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

描述

Synonyms :

- 4-Chloro-N-[4-(2-{4-(4-fluorophenyl)piperazin-1-yl}-2-oxoethyl)-1,3-thiazol-2-yl]benzenesulfonamide (IUPAC variant).

- 4-Chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)phenylsulfonamide (simplified).

Registry Identifiers :

| Database | Identifier |

|---|---|

| PubChem CID | Not explicitly listed in provided sources. |

| CAS Registry | Not available in provided sources. |

| ChemSpider ID | Not available in provided sources. |

While the compound’s exact registry numbers are absent from the cited data, its InChIKey (SLWXJYLHRFLHKY-UHFFFAOYSA-N) serves as a unique identifier for cross-referencing across chemical databases .

SMILES Notation and InChIKey Representation

SMILES Breakdown :

The SMILES string Clc1ccc(cc1)S(=O)(=O)Nc2nsc(c2)C(=O)CN3CCN(CC3)c4ccc(cc4)F encodes:

- Chlorobenzene :

Clc1ccc(cc1)(4-chlorophenyl group). - Sulfonamide :

S(=O)(=O)Nlinking to the thiazole ring. - Thiazole :

c2nsc(c2)with a carbonyl-ethyl-piperazine substituent at position 4. - Piperazine-4-fluorophenyl :

C(=O)CN3CCN(CC3)c4ccc(cc4)F.

InChIKey Utility :

The InChIKey SLWXJYLHRFLHKY-UHFFFAOYSA-N provides a hashed representation of the molecular structure, enabling rapid database searches. The first block (SLWXJYLHRFLHKY) encodes core structural features, while the second (UHFFFAOYSA) ensures collision resistance .

Structural Comparison :

The compound shares motifs with related piperazine-thiazole sulfonamides, such as 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide (PubChem CID 973022), but differs in its ketone-piperazine side chain .

属性

IUPAC Name |

4-chloro-N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O3S2/c22-15-1-7-19(8-2-15)32(29,30)25-21-24-17(14-31-21)13-20(28)27-11-9-26(10-12-27)18-5-3-16(23)4-6-18/h1-8,14H,9-13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFETUROXLMQSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

Coupling with the benzenesulfonamide: The final step involves coupling the thiazole-piperazine intermediate with a benzenesulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: It is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.

Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-Chloro-N-(4-Phenylthiazol-2-Yl)-Acetamide (Compound 2, ) Core Structure: Thiazole ring with acetamide and phenyl substituents. Comparison: Lacks the benzenesulfonamide and piperazine groups present in the target compound.

4-Chloro-2-(4-Piperazin-1-Yl) Quinazolines () Core Structure: Quinazoline ring with piperazine and chloro substituents. Comparison: The quinazoline core differs from the thiazole in the target compound, altering electronic properties and steric bulk. Both share a piperazine moiety, which may confer similar CNS activity (e.g., anticonvulsant effects noted in quinazoline derivatives).

N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-Yl)-2-(4-Phenylpiperazin-1-Yl) Acetamide () Core Structure: Azetidinone (β-lactam) ring with piperazine and nitro groups. Both compounds utilize piperazine for receptor binding, but the thiazole and sulfonamide in the target molecule may enhance solubility and target specificity .

4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine () Core Structure: Thiazole with chlorophenyl and Schiff base substituents. Both compounds leverage thiazole for structural stability, but the target’s piperazine may offer additional pharmacokinetic advantages .

Physicochemical and Pharmacokinetic Properties

生物活性

The compound 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.9 g/mol. It features several functional groups, including a thiazole moiety, a piperazine ring, and a sulfonamide group, which contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 486.9 g/mol |

| XLogP3-AA | 5.5 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 7 |

| Rotatable Bonds | 4 |

Anticancer Activity

Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival . The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of similar thiazole-containing compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that the compound may also possess significant anticancer activity, warranting further investigation into its efficacy and mechanism of action .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The compound's structural components may enhance its ability to interact with microbial targets, leading to inhibition of growth or cell death. For example, certain thiazole-based compounds have shown effectiveness against Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity Comparison

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Thiazole Derivative B | Escherichia coli | 16 µg/mL |

| 4-chloro-N-(...) | Potential Target | To be determined |

Cardiovascular Effects

Another area of interest is the cardiovascular effects of sulfonamide derivatives. Recent studies using isolated rat heart models have shown that certain benzenesulfonamides can significantly impact perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

The proposed mechanism involves interaction with calcium channels, leading to decreased perfusion pressure in a time-dependent manner. This suggests that the compound may influence cardiovascular function through modulation of ion channels, similar to other known sulfonamide derivatives .

常见问题

Q. What are the recommended synthetic routes for preparing 4-chloro-N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of piperazine derivatives : React 4-(4-fluorophenyl)piperazine with a ketoethyl-thiazole intermediate under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts .

Sulfonamide formation : Treat the intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf ~0.3–0.5) and NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.1–10.5 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C21H20ClFN4O3S2: expected [M+H]+ = 523.06) .

- Purity assessment :

- HPLC-UV (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

Enzyme inhibition : Test against kinases or GPCRs (e.g., serotonin receptors) using fluorescence-based assays (IC50 determination) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Target binding : Perform SPR (Surface Plasmon Resonance) to measure affinity (KD values) for suspected protein targets .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

- Methodological Answer :

- Solvent optimization : Replace DCM with DMF for higher solubility of intermediates, improving reaction rates .

- Catalyst screening : Test Pd(OAc)2 or CuI for coupling steps to enhance regioselectivity .

- Temperature control : Conduct the sulfonamide-forming step at −10°C to suppress hydrolysis .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent variation :

Replace the 4-fluorophenyl group with 4-chlorophenyl to assess halogen effects on receptor binding .

Modify the thiazole ring to oxazole and compare bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from static structural issues .

- 2D-COSY/HMBC : Resolve overlapping signals by correlating protons and carbons (e.g., assign thiazole C2-H to δ 7.8 ppm) .

- X-ray crystallography : Obtain single crystals via slow evaporation (acetonitrile/water) to resolve ambiguous NOEs .

Q. What computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME to calculate logP (target: 2.5–3.5) and cytochrome P450 inhibition .

- Molecular dynamics (MD) simulations : Simulate liver microsome interactions (GROMACS, 100 ns trajectories) to identify vulnerable sites (e.g., piperazine N-oxide formation) .

Q. How can polymorphism impact formulation studies?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding (ethanol, acetone) and analyze via XRPD to identify stable forms .

- Dissolution testing : Compare Form I (high-energy) vs. Form II (low-energy) in simulated gastric fluid (pH 1.2) to assess bioavailability differences .

Notes

- Methodological Rigor : Emphasized peer-reviewed techniques from crystallography (Acta Crystallographica), synthetic protocols (PubChem), and computational tools (AutoDock, SwissADME).

- Contradictions Addressed : Spectral ambiguities (Q6) and polymorphism (Q8) resolved via advanced analytical workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。